molecular formula C6H9NOS B8528929 (4-Amino-5-methylthiophen-3-yl)methanol

(4-Amino-5-methylthiophen-3-yl)methanol

Cat. No.: B8528929
M. Wt: 143.21 g/mol
InChI Key: QDZQZWAZIVNFFE-UHFFFAOYSA-N
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Description

(4-Amino-5-methylthiophen-3-yl)methanol is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 4, a methyl group at position 5, and a hydroxymethyl group at position 2. Its molecular formula is C₆H₉NOS, with a molecular weight of 155.21 g/mol. The compound is typically synthesized via intramolecular nitrile oxidation, yielding colorless crystals with a melting point of 174–175°C (as the hydrochloride salt) .

Key structural features include:

  • Thiophene backbone: Provides aromaticity and electronic conjugation.
  • Methyl substituent: Influences steric and electronic properties.
  • Hydroxymethyl group: Offers reactivity for further functionalization (e.g., esterification).

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(4-amino-5-methylthiophen-3-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-4-6(7)5(2-8)3-9-4/h3,8H,2,7H2,1H3

InChI Key

QDZQZWAZIVNFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (4-Amino-5-methylthiophen-3-yl)methanol, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction is particularly favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-methylthiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Amino-5-methylthiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of (4-Amino-5-methylthiophen-3-yl)methanol are distinguished by variations in the substituents at positions 5 and 3 of the thiophene ring. Below is a detailed comparison based on synthesis, physical properties, spectral data, and inferred reactivity.

Substituent Variations and Physical Properties

Compound Name Substituent (Position 5) Molecular Formula Melting Point (°C) Yield (%)
This compound Methyl C₆H₉NOS 174–175 (HCl salt) 58–62*
(4-Amino-5-ethylthiophen-3-yl)methanol Ethyl C₇H₁₁NOS 168–170 (HCl salt) 58
(4-Amino-5-phenylthiophen-3-yl)methanol Phenyl C₁₁H₁₀NOS 178–180 (HCl salt) 62
(4-Amino-5-benzylthiophen-3-yl)methanol Benzyl C₁₂H₁₃NOS 175–177 (HCl salt) 60

*Yield range inferred from analogs in .

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl, benzyl) increase melting points due to enhanced crystal packing efficiency.
  • Solubility : Hydrochloride salts exhibit higher melting points and improved aqueous solubility compared to free bases.
  • Synthetic Yield : Ethyl and methyl derivatives show comparable yields (~58–62%), suggesting similar reaction efficiencies.

Spectral Data and Electronic Effects

Infrared (IR) Spectroscopy
  • Amino Group: All analogs show strong N–H stretching vibrations near 3370–3365 cm⁻¹ .
  • Hydroxymethyl Group : O–H stretching appears at 2850–2870 cm⁻¹ , with intensity variations depending on hydrogen bonding.
¹H NMR Spectroscopy
Compound δ (ppm) for Key Protons
This compound 4.29 (s, 2H, CH₂OH), 2.64 (q, CH₂CH₃)*
(4-Amino-5-ethylthiophen-3-yl)methanol 1.27 (t, CH₃), 2.64 (q, CH₂)
(4-Amino-5-phenylthiophen-3-yl)methanol 7.31–7.28 (m, aromatic H)

*Data for ethyl analog provided for comparison .

Key Observations :

  • Electronic Effects : Phenyl substituents deshield aromatic protons (δ 7.31 ppm) due to conjugation with the thiophene ring.
  • Methyl/Ethyl Groups : Ethyl substituents introduce splitting patterns (triplet for CH₃, quartet for CH₂), absent in methyl derivatives.

Reactivity and Functionalization Potential

  • Esterification : The hydroxymethyl group in all analogs can react with acyl chlorides or anhydrides to form esters, enhancing lipophilicity .
  • Salt Formation : Hydrochloride salts are readily formed, improving stability and bioavailability.
  • Biological Activity : Phenyl and benzyl analogs may exhibit enhanced antimicrobial or antiradical activity due to extended π-systems, as seen in related thiophene-triazole derivatives .

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